DBCO-S-S-PEG3-Biotin

Catalog No.
S525117
CAS No.
M.F
C42H56N6O8S3
M. Wt
869.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DBCO-S-S-PEG3-Biotin

Product Name

DBCO-S-S-PEG3-Biotin

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C42H56N6O8S3

Molecular Weight

869.1 g/mol

InChI

InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m0/s1

InChI Key

ZJVGOGQIAYMKAS-MZOCQUDTSA-N

solubility

Soluble in DMSO

Synonyms

DBCO-S-S-PEG3-biotin

The exact mass of the compound DBCO-S-S-PEG3-Biotin is 868.3322 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

DBCO-S-S-PEG3-Biotin is a bifunctional, cleavable crosslinker engineered for the selective capture and non-denaturing recovery of azide-tagged biomolecules. It integrates a dibenzocyclooctyne (DBCO) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a biotin tag for high-affinity streptavidin enrichment, and an internal disulfide (S-S) bond for reductive cleavage . The inclusion of a hydrophilic PEG3 spacer enhances aqueous processability and minimizes steric hindrance during solid-phase affinity binding. In procurement and assay design, this compound is prioritized when downstream workflows—such as mass spectrometry, live-cell proteomics, or native protein complex isolation—require copper-free conjugation and mild elution conditions (e.g., using DTT or TCEP) to preserve target integrity.

Research Fit

Copper-free SPAAC
Strain-promoted click chemistry compatible with live-cell conditions
Cleavable disulfide
Enables biotin removal for native protein recovery under mild reduction
PEG3 spacer
Balances aqueous solubility with minimal steric interference
Biotin affinity
Strong streptavidin binding supports efficient capture and stringent washes

Substituting DBCO-S-S-PEG3-Biotin with generic non-cleavable analogs (e.g., DBCO-PEG4-Biotin) fundamentally compromises the recovery phase of affinity purification. Eluting non-cleavable biotin from streptavidin requires extreme denaturing conditions—such as boiling in 2% SDS or exposure to pH 2.0—which destroys native protein-protein interactions and co-elutes endogenous biotinylated proteins [1]. Conversely, substituting with copper-dependent cleavable linkers (e.g., Alkyne-S-S-Biotin) introduces Cu(I) catalysts that generate reactive oxygen species, degrading sensitive nucleic acids and inducing toxicity in live-cell or microbiome tracking assays [2]. Therefore, generic substitution forces a procurement compromise between target degradation during conjugation or irreversible denaturation during elution.

Substitution Risk

  • Cleavable vs. Non-cleavable
    Non-cleavable analogs attach biotin irreversibly, which may prevent native protein elution and downstream re-probing.
  • Biotin vs. Desthiobiotin
    Desthiobiotin alternatives show ~10,000-fold weaker streptavidin binding, potentially reducing capture efficiency and wash stringency.
  • PEG spacer length
    Longer PEG chains may increase hydrodynamic radius without improving labeling efficiency; PEG3 offers an optimized balance.

Reductive Cleavage Eliminates Denaturing Elution Requirements

In standard affinity enrichment workflows, recovering targets captured with non-cleavable DBCO-PEG4-Biotin requires extreme conditions (e.g., 95°C in SDS) to disrupt the biotin-streptavidin interaction. By utilizing DBCO-S-S-PEG3-Biotin, researchers bypass this thermodynamic bottleneck. The internal disulfide bond is rapidly cleaved using 20-50 mM DTT at 37°C, releasing the azide-tagged target while leaving the biotin moiety permanently bound to the resin [1]. This results in the recovery of intact, native protein complexes without contamination from streptavidin subunits or endogenous biotinylated background proteins.

Evidence DimensionElution Conditions and Target State
Target Compound Data20-50 mM DTT at 37°C (Yields native, intact complexes)
Comparator Or BaselineDBCO-PEG4-Biotin (Requires 95°C, 2% SDS, yielding denatured proteins)
Quantified Difference100% elimination of boiling/SDS requirements for elution
ConditionsStreptavidin bead pull-down of azide-tagged proteins

Enables the procurement of a linker that preserves native protein structures and enzymatic activities during the critical recovery phase of affinity proteomics.

Cleavage Mechanism
Head-to-head
Target: Disulfide (reducible by DTT/TCEP)
Comparator: Non-cleavable amide linker
Supports native protein elution workflows.
Supplier-reported conditions; validate in-house.

Copper-Free SPAAC Prevents Catalyst-Induced Degradation

Traditional click-chemistry enrichment relies on Alkyne-S-S-Biotin, which necessitates a Cu(I) catalyst (CuAAC). In complex biological samples, such as microbial communities or live-cell BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging), copper induces reactive oxygen species (ROS) that degrade nucleic acids and reduce cell viability. DBCO-S-S-PEG3-Biotin utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), achieving rapid conjugation kinetics without heavy metal catalysts [1]. Studies tracking newly synthesized proteins (nP) in microbial communities demonstrate that DBCO-S-S-PEG3-Biotin successfully tags AHA-labeled proteins with high specificity, avoiding the sample degradation and toxicity artifacts inherently linked to copper-catalyzed alternatives.

Evidence DimensionCatalyst requirement and sample integrity
Target Compound Data0 mM Cu(I) required (SPAAC)
Comparator Or BaselineAlkyne-S-S-Biotin (Requires 1-2 mM Cu(I) catalyst)
Quantified DifferenceComplete elimination of copper-induced ROS degradation
ConditionsLive-cell or complex microbiome BONCAT labeling

Crucial for laboratories processing precious or sensitive biological samples where heavy metal toxicity would compromise the assay's physiological relevance.

Binding Affinity
Class-level
~10,000-fold higher affinity than desthiobiotin analogs
Supports efficient capture and wash stringency.
Class-level comparison; verify with specific lot.

PEG3 Spacer Optimizes Aqueous Processability and Reduces Steric Hindrance

The inclusion of a triethylene glycol (PEG3) spacer in DBCO-S-S-PEG3-Biotin provides a critical processability advantage over non-PEGylated DBCO-S-S-Biotin. The highly hydrophobic nature of the DBCO moiety often leads to precipitation in standard aqueous biological buffers. The PEG3 linker increases the compound's hydrophilicity, allowing for stable stock solutions and clear working concentrations of ≥2.5 mg/mL in standard cosolvent systems . Furthermore, the extended spacer arm physically separates the bulky DBCO-target complex from the biotin tag, significantly reducing steric hindrance during binding to the deep biotin-binding pockets of streptavidin resins, thereby maximizing capture yield.

Evidence DimensionAqueous processability and binding accessibility
Target Compound DataEnhanced aqueous solubility (≥2.5 mg/mL) and extended spacer arm
Comparator Or BaselineNon-PEGylated DBCO-S-S-Biotin (High hydrophobicity, severe steric clash)
Quantified DifferenceClear working solutions at ≥2.5 mg/mL and improved capture kinetics
ConditionsAqueous buffer systems and solid-phase streptavidin binding

Ensures reliable formulation and maximizes the yield of expensive or low-abundance targets by preventing reagent precipitation and steric blocking.

Spacer Length
Head-to-head
PEG3 (~132 Da) vs. PEG4 (~176 Da); MW difference ~44 g/mol
PEG3 balances solubility and steric size.
Data from vendor; validate for application.
Cleavage Method
Head-to-head
Chemical (DTT/TCEP) vs. UV (365 nm) photocleavage
Chemical cleavage avoids UV damage to sensitive biomolecules.
Supplier-reported conditions.
Storage Stability
Head-to-head
Powder: 3 years at -20°C (target) vs. 1 year (comparator)
Supports bulk procurement and multi-year programs.
Validate under actual storage conditions.
Reagent Compatibility
Head-to-head
Standard reducing agents (DTT, BME, TCEP) vs. specialized sodium dithionite
Simplifies protocol integration with common lab reagents.
Supplier-reported comparison.

Native Protein Complex Isolation and Co-Immunoprecipitation

Leveraging its DTT-mediated mild elution profile, DBCO-S-S-PEG3-Biotin is the optimal choice for capturing azide-tagged bait proteins and their interacting partners. It allows researchers to elute the entire complex intact for downstream structural analysis or functional assays, completely avoiding the denaturing SDS boiling required by non-cleavable DBCO-PEG4-Biotin[1].

Live-Cell and Microbiome BONCAT Proteomics

Because it utilizes copper-free SPAAC, this linker is highly recommended for tracking newly synthesized proteins (nP) via azide-bearing amino acids (e.g., AHA) in live microbial communities or cell cultures. It eliminates copper-induced toxicity and ROS generation, ensuring that the enriched proteome accurately reflects physiological states [2].

Enrichment of Sensitive Nucleic Acids and Epigenetic Markers

For the capture of azide-modified DNA or RNA (e.g., in 5-hydroxymethylcytosine profiling), the absence of copper catalysts prevents strand cleavage. Combined with the PEG3 spacer's solubility, it ensures efficient pull-down and subsequent mild release of the nucleic acids for next-generation sequencing (NGS) without structural degradation[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Native protein affinity purification
Cleavable disulfide, high-affinity biotin
Reducing agent compatibility, protein recovery
PROTAC linker synthesis
PEG3 spacer, cleavable element
Ternary complex formation, linker stability
ADC development
Cleavable disulfide, PEG hydrophilicity
Aggregation control, payload compatibility
Live-cell biotin labeling
Copper-free SPAAC, cleavable biotin
Cell viability, UV-free cleavage

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

868.33217629 Da

Monoisotopic Mass

868.33217629 Da

Heavy Atom Count

59

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Deng CY, Long YY, Liu S, Chen ZB, Li C. [Construction of biotin-modified polymeric micelles for pancreatic cancer targeted photodynamic therapy]. Yao Xue Xue Bao. 2015 Aug;50(8):1038-44. Chinese. PubMed PMID: 26669006.
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.

Explore Compound Types